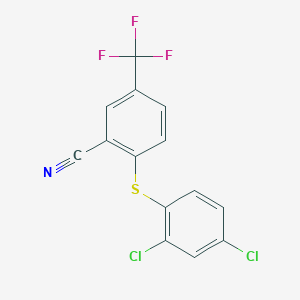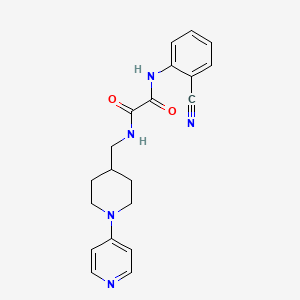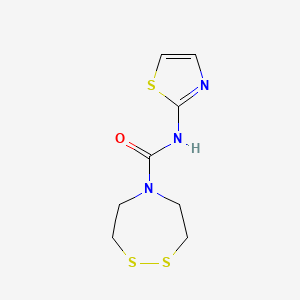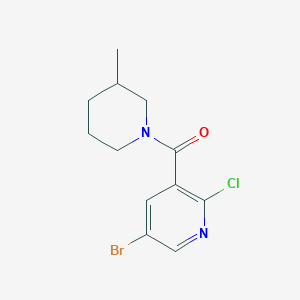
2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile” is an organic molecule that contains a benzenecarbonitrile core with a trifluoromethyl group, a sulfanyl group, and a 2,4-dichlorophenyl group attached .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a benzenecarbonitrile core, which is a benzene ring with a carbonitrile group (-C≡N) attached. Additionally, it has a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and a 2,4-dichlorophenyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For instance, the presence of the carbonitrile group, the trifluoromethyl group, and the dichlorophenyl group could affect its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthetic Applications
Cyclization Reactions : Motto et al. (2011) explored the cyclization of aryl-substituted benzyl 1-alkynyl sulfides, which is relevant to the synthesis of compounds like 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile. They found that electron-withdrawing groups on the aromatic ring enhance cyclization efficiency, highlighting a key aspect of synthetic strategy in related compounds (Motto et al., 2011).
Conformational Analysis : Lumbroso et al. (1978) analyzed the dipole moments of similar compounds, revealing their conformations and electronic structures. This research aids in understanding the molecular behavior of compounds like 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile (Lumbroso et al., 1978).
Schiff Base Sulfur Ether Derivatives : Yu-gu (2015) synthesized Schiff base sulfur ether derivatives, which are structurally related to 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, demonstrating their potential antifungal activity. This indicates a possible application in the development of new antifungal agents (Yu-gu, 2015).
Chemical and Physical Properties
Molecular Structure Analysis : Studies like those by Çoruh et al. (2016) on similar compounds provide valuable insights into the molecular structures, which are crucial for understanding the chemical behavior and potential applications of 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile (Çoruh et al., 2016).
Spectroscopic and Docking Studies : Research like Haress et al. (2015) involves spectroscopic investigation and molecular docking of structurally related compounds, which can guide the understanding of interactions at the molecular level and the prediction of bioactivity (Haress et al., 2015).
Potential Applications
Chemotherapeutic Agents : The study of compounds like those by Alzoman et al. (2015) and Al-Omary et al. (2015) on potential chemotherapeutic agents, which share structural similarities with 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, suggests possible avenues in drug discovery and development (Alzoman et al., 2015), (Al-Omary et al., 2015).
Synthesis of Novel Compounds : Singh and Singh (2011) developed methods for synthesizing novel compounds that are structurally related to 2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, indicating the compound's relevance in the creation of new chemical entities (Singh & Singh, 2011).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3NS/c15-10-2-4-13(11(16)6-10)21-12-3-1-9(14(17,18)19)5-8(12)7-20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQFPNRTKSUQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)SC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B2467191.png)




![Methyl (E)-4-(2-methyl-6a,7,8,9,10,10a-hexahydro-5H-pyrimido[5,4-c]quinolin-6-yl)-4-oxobut-2-enoate](/img/structure/B2467200.png)
![(E)-2-amino-N-isopentyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2467201.png)
![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2467205.png)
![(1S,2S,4S)-2-bromo-N',N',4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2467206.png)
![2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2467207.png)


